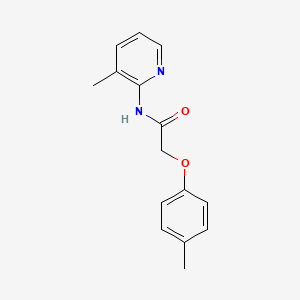
2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, utilizing substrates like aroylpyruvic acids, urea, and substituted benzaldehydes to yield methyl esters of aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids. These methodologies highlight the diversity in synthetic approaches for pyridazine derivatives (Gein et al., 2009).
Molecular Structure Analysis
The structure of similar pyridazine derivatives has been elucidated using X-ray diffraction, revealing planar molecules with unusual bond lengths and angles, contributing to our understanding of the molecular geometry of these compounds (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Reactions involving 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonyl isothiocyanate demonstrate the compound's versatility in forming a variety of heterocyclic structures, including 1,2,4-triazoles and imidazoles. These reactions are indicative of the compound's reactivity and potential for generating a wide range of derivatives (Hemdan & Elshahawi, 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid are limited, related research on pyridazine derivatives emphasizes the significance of crystal structure and density, which are influenced by π-π stacking and hydrogen bonding interactions, affecting the compound's stability and reactivity (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical behavior of pyridazine derivatives, including reactions with hydrazine hydrate and various aldehydes, showcases the functional group versatility and potential for further modifications. These properties are pivotal for designing compounds with desired biological or physical characteristics (Nagawade et al., 2005).
Propiedades
IUPAC Name |
2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-17(21)15(18(22)23)14(12-8-4-2-5-9-12)16(19-20)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZANJDGGAPGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B5667104.png)
![1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide](/img/structure/B5667110.png)
![1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline](/img/structure/B5667116.png)
![(1S*,5R*)-6-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667122.png)
![2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5667133.png)


![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea](/img/structure/B5667150.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B5667156.png)
![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)

![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)